molecular formula C9H11NO2 B2738964 5-Methyl-2-(oxetan-3-yloxy)pyridine CAS No. 2199509-20-9

5-Methyl-2-(oxetan-3-yloxy)pyridine

Cat. No. B2738964
CAS RN: 2199509-20-9
M. Wt: 165.192
InChI Key: AYZBLSUTDPUPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.

Scientific Research Applications

Catalytic Methylation of Pyridines

A study by Alexandru Grozavu et al. (2020) introduces a catalytic method for the direct methylation of the aromatic ring of pyridines, using methanol and formaldehyde as reagents. This method exploits the interface between aromatic and non-aromatic compounds, allowing for the modification of C-4 functionalized pyridines at the C-3/5 positions. The process highlights the versatility of pyridine derivatives like 5-Methyl-2-(oxetan-3-yloxy)pyridine in organic synthesis, providing a pathway for the synthesis of novel compounds (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Oxyfunctionalization Using Burkholderia sp.

Research by J. Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 demonstrates an eco-friendly approach to synthesizing hydroxylated pyridines, which are valuable intermediates in chemical industries. This study shows the potential for using biological systems to modify compounds like this compound for the preparation of biologically active substances or polymers with unique properties (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).

Corrosion Inhibition

A study by Sudheer & Quraishi (2015) explores the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid, indicating the potential use of pyridine derivatives in protecting metals from corrosion. The findings suggest that modifications of the pyridine ring, as seen in this compound, could lead to effective corrosion inhibitors (Sudheer & Quraishi, 2015).

Quantum Chemical Investigation

M. Bouklah et al. (2012) conducted a quantum chemical investigation of the molecular properties of substituted pyrrolidinones, highlighting the importance of electronic properties such as HOMO and LUMO energies. This type of study is crucial for understanding the reactivity and stability of pyridine derivatives, including this compound, in various chemical environments (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Insecticidal Applications

E. A. Bakhite et al. (2014) examined the synthesis and toxicity of some pyridine derivatives against the cowpea aphid, demonstrating the insecticidal potential of pyridine compounds. This research suggests that derivatives of this compound could be explored for their insecticidal properties, offering a chemical basis for developing new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

5-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-9(10-4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBLSUTDPUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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